molecular formula C11H8N2O3 B8363912 5-(4-Hydroxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole

5-(4-Hydroxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B8363912
M. Wt: 216.19 g/mol
InChI Key: ZMPNEOXPZMNMRP-UHFFFAOYSA-N
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Patent
US07196199B2

Procedure details

By the reactions in the same manner as in Starting Material Synthesis Example 5 using 5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole (0.98 g) and boron tribromide (3.1 ml), the title compound (0.72 g) was obtained as yellow crystals.
Name
5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:16][N:15]=[C:14]([CH3:17])[N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:16][N:15]=[C:14]([CH3:17])[N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole
Quantity
0.98 g
Type
reactant
Smiles
COC1=CC=CC=2OC(=CC21)C2=NC(=NO2)C
Name
Quantity
3.1 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2OC(=CC21)C2=NC(=NO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.